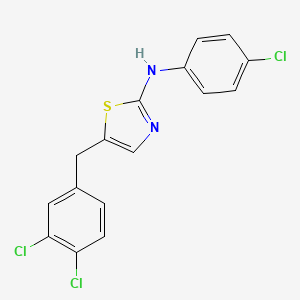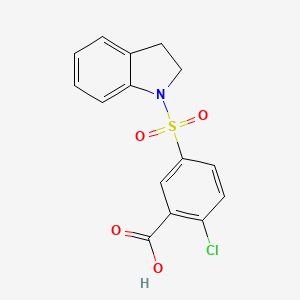
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-chlorophenylthiourea can react with 3,4-dichlorobenzyl bromide under basic conditions to form the thiazole ring.
Substitution Reactions: The introduction of the 4-chlorophenyl and 3,4-dichlorobenzyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the chlorinated aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzyl)urea: Similar in structure but contains a urea moiety instead of a thiazole ring.
N-(4-chlorophenyl)-3-([(3,4-dichlorobenzyl)oxy]imino)propanamide: Contains an oxime and amide group, differing in the functional groups attached to the aromatic rings.
Uniqueness
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C16H11Cl3N2S |
|---|---|
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11Cl3N2S/c17-11-2-4-12(5-3-11)21-16-20-9-13(22-16)7-10-1-6-14(18)15(19)8-10/h1-6,8-9H,7H2,(H,20,21) |
InChI-Schlüssel |
WRXKYCNKFRDFNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12157315.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B12157329.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157340.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12157352.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12157364.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)
![methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12157395.png)
